molecular formula C9H14N2 B1601982 1-Ethyl-1-(o-tolyl)hydrazine CAS No. 910041-10-0

1-Ethyl-1-(o-tolyl)hydrazine

Cat. No. B1601982
M. Wt: 150.22 g/mol
InChI Key: FGGBNBLMSDRPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-(o-tolyl)hydrazine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.23 . It is used for research purposes, particularly in proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1-(o-tolyl)hydrazine consists of nine carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms . More detailed structural analysis would require specific spectroscopic data.


Chemical Reactions Analysis

Hydrazines, such as 1-Ethyl-1-(o-tolyl)hydrazine, can react with carbonyls to form hydrazones . This reaction is similar to imine formation .


Physical And Chemical Properties Analysis

1-Ethyl-1-(o-tolyl)hydrazine is a liquid at room temperature and has a density of 1.019 g/cm3 . It should be stored at 4°C .

Scientific Research Applications

Chemical Sensing and Environmental Monitoring

  • A study highlights the development of an oligo(ethylene glycol)-functionalized fluorescent probe for the selective detection of hydrazine in both colorimetric and ratiometric modes. This probe can differentiate hydrazine from other organic amines, useful for detecting hydrazine vapor and imaging in biological systems (Li et al., 2019).
  • Another research introduced a hydrazine-selective fluorescent probe based on an ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction. This probe allows for turn-on fluorescence in detecting hydrazine with high sensitivity and selectivity, demonstrating applications in real-time paper strip assays, vapor tests, and environmental sampling (Jung et al., 2019).

Material Science and Nanotechnology

  • The synthesis of nickel nanoparticles via the hydrazine reduction of nickel chloride in ethylene glycol without a protective agent has been studied. This process allows for the creation of pure crystalline nickel nanoparticles, highlighting the role of hydrazine in synthesizing metal nanoparticles with potential applications in catalysis and magnetic materials (Wu & Chen, 2003).
  • Research on the facile synthesis of fluorescent graphene quantum dots from coffee grounds using hydrazine hydrate presents an eco-friendly approach for producing highly fluorescent nanomaterials. These graphene quantum dots have demonstrated applications in bioimaging and sensing of heavy metals, showcasing the environmental and biomedical relevance of hydrazine derivatives (Wang et al., 2016).

Safety And Hazards

As with all chemicals, proper safety precautions should be taken when handling 1-Ethyl-1-(o-tolyl)hydrazine. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-ethyl-1-(2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBNBLMSDRPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575326
Record name 1-Ethyl-1-(2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-(o-tolyl)hydrazine

CAS RN

910041-10-0
Record name 1-Ethyl-1-(2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-(o-tolyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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